molecular formula C18H15ClN2O3 B7740674 3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide

3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide

Cat. No.: B7740674
M. Wt: 342.8 g/mol
InChI Key: NRBMCQVMENCLSV-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide is a chemical compound provided for research purposes. With the molecular formula C18H15ClN2O3 and a molecular weight of 342.779 g/mol , this acrylamide derivative features a 2-cyanoacrylamide moiety, a functional group of significant interest in medicinal chemistry for the development of kinase inhibitors . Specifically, 2-cyanoacrylamide-based compounds have been explored as novel, potent, and reversible covalent inhibitors of Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) . TAK1 is a key regulator of critical signaling pathways, including the NF-κB pathway and the mitogen-activated protein kinase (MAPK) pathway, which are central to processes like inflammation and cell survival . Inhibiting TAK1 can induce apoptosis in cancerous cells, making it a promising target for anticancer drug discovery . The 2-cyanoacrylamide group enables the formation of reversible covalent bonds, offering a potential for high potency while mitigating the off-target risks associated with irreversible inhibitors . This product is intended for non-human research applications only, including but not limited to, biochemical assays, enzyme inhibition studies, and early-stage drug discovery research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-17-9-13(8-14(10-20)18(21)22)4-7-16(17)24-11-12-2-5-15(19)6-3-12/h2-9H,11H2,1H3,(H2,21,22)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBMCQVMENCLSV-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Etherification

The reaction employs 3-methoxy-4-hydroxybenzaldehyde (5.0 g, 30 mmol), 4-chlorobenzyl bromide (6.3 g, 30 mmol), and anhydrous potassium carbonate (8.3 g, 60 mmol) in N,N-dimethylformamide (DMF) at 80°C for 12 hours. The product is purified via column chromatography (ethyl acetate/hexane, 1:3), yielding 7.2 g (85%) of the aldehyde intermediate.

Key Reaction Parameters:

  • Solvent: Polar aprotic solvents (DMF, acetone) enhance nucleophilicity.

  • Base: K2CO3 or Cs2CO3 facilitates deprotonation of the phenolic hydroxyl.

  • Temperature: 80–100°C accelerates ether bond formation.

Alternative Pathways

  • Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-chlorobenzyl alcohol with isovanillin. However, this method is less cost-effective for large-scale synthesis.

Knoevenagel Condensation for Cyanoacrylamide Formation

The aldehyde intermediate (5.0 g, 16 mmol) is reacted with cyanoacetamide (1.7 g, 20 mmol) in ethanol (50 mL) using piperidine (0.5 mL) as a base. The mixture is refluxed for 6 hours, yielding 4.8 g (78%) of the target compound after recrystallization from ethanol.

Mechanistic Insights:

  • Base-mediated deprotonation of cyanoacetamide generates a nucleophilic enolate.

  • Attack on the aldehyde carbonyl forms a β-hydroxy intermediate.

  • Dehydration yields the α,β-unsaturated cyanoacrylamide.

Optimization of Reaction Conditions

Solvent Screening

SolventDielectric ConstantYield (%)Reaction Time (h)
Ethanol24.3786
THF7.5658
DMF36.7824
Water80.14512

Polar aprotic solvents like DMF improve yields by stabilizing transition states, but ethanol remains preferred for its low toxicity.

Catalytic Systems

CatalystLoading (mol%)Yield (%)Temperature (°C)
Piperidine107880
L-Proline58225
Cu(II)-TDnSiO228870
No catalyst3280

Organocatalysts like L-proline enable room-temperature reactions, while Cu(II)-doped silica nanoparticles enhance efficiency through Lewis acid activation.

Green Chemistry Approaches

Solvent-Free Synthesis

Microwave-assisted reactions under solvent-free conditions reduce waste and energy consumption. A mixture of the aldehyde (10 mmol), cyanoacetamide (12 mmol), and Yb/MCM-41 (0.01 mmol) achieves 92% yield in 20 minutes at 90°C.

Biocatalytic Methods

Immobilized Candida antarctica lipase B (CAL-B) facilitates condensation in aqueous media, yielding 75% product at 40°C. This method avoids toxic bases but requires longer reaction times (24 hours).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.30 (m, 5H, aromatic), 5.12 (s, 2H, OCH2), 3.85 (s, 3H, OCH3).

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 6.8 minutes.

Challenges and Limitations

  • Stereoselectivity : The Knoevenagel reaction predominantly forms the E-isomer , but trace Z-isomer (<2%) necessitates chromatographic separation.

  • Scale-Up Issues : Solvent removal in DMF-based reactions becomes energy-intensive at industrial scales.

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.

Major Products Formed

    Oxidation: Formation of 3-(4-((4-Hydroxybenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide.

    Reduction: Formation of 3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-aminoacrylamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

(E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide (Compound 6c)

  • Substituents : 2,4-Bis(trifluoromethyl)benzyl group instead of 4-chlorobenzyl.
  • Molecular Weight : 445.31 g/mol (acid form) .
  • Activity : Induces >80% degradation of ERRα at 30 nM and reduces downstream oncogenic proteins. The trifluoromethyl groups enhance proteasome recruitment and ternary complex formation, improving degradation efficiency .
  • Key Difference : The electron-withdrawing trifluoromethyl groups increase binding affinity to ERRα compared to the chloro substituent in the target compound, but may reduce metabolic stability due to higher lipophilicity .

(Z)-2-(2-Cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • Substituents : Tetrahydrobenzo[b]thiophene core with a 4-methoxyphenyl group.
  • Molecular Weight : 381.45 g/mol .
  • Key Difference: The absence of a benzyloxy group and presence of a thiophene ring alter solubility and target specificity compared to the chloro-substituted cyanoacrylamide .

4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (Intermediate 13a)

  • Substituents: Aldehyde group instead of cyanoacrylamide.
  • Molecular Weight : 260.9 g/mol .
  • Application : Synthetic precursor; lower molecular weight and lack of acrylamide moiety limit biological activity but highlight the importance of the 4-chlorobenzyl group in intermediate synthesis .

Biological Activity

3-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyanoacrylamide functional group linked to a substituted phenyl ring, which contributes to its unique biological properties. Its molecular formula is C17H16ClN2O3C_{17}H_{16}ClN_{2}O_{3}, and it has a molecular weight of approximately 334.77 g/mol.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound was evaluated for its effects on various cancer cell lines, demonstrating an IC50 value of 226 μg/mL against HeLa cells and 242.52 μg/mL against A549 cells, suggesting potential for further development as an anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. In vitro studies have shown that related compounds possess antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 62.5 µg/mL, indicating strong antibacterial properties .

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes within target cells. For example, studies on structurally similar compounds have revealed binding affinities to sigma receptors, which are implicated in various cellular processes including proliferation and apoptosis .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of related cyanoacrylamide derivatives demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The results highlighted the importance of the cyanoacrylamide moiety in enhancing cytotoxicity against tumor cells.

Case Study 2: Antibacterial Efficacy

In another investigation, derivatives of the compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent antibacterial activity, with some achieving MIC values significantly lower than conventional antibiotics, suggesting a promising alternative for treating resistant infections .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AntitumorHeLa226
AntitumorA549242.52
AntibacterialE. coli62.5
AntibacterialMRSAVaries

Q & A

Q. What are the typical synthetic routes for 3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide?

The compound is synthesized via multi-step organic reactions, often starting with precursor functionalization. For example:

  • Step 1 : Introduction of the 4-chlorobenzyloxy group to a methoxyphenyl scaffold via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Step 2 : Formation of the cyanoacrylamide moiety through condensation of a nitrile-containing intermediate with an activated carbonyl group, using catalysts like acetic anhydride or Knoevenagel conditions .
  • Key considerations : Solvent choice (e.g., DMF, THF) and temperature (60–100°C) significantly impact yield and purity .

Q. How can researchers confirm the structural identity of this compound?

Methodological approaches include:

  • NMR spectroscopy : Assign peaks for the chlorobenzyloxy group (δ 7.2–7.4 ppm for aromatic protons) and methoxy group (δ ~3.8 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the cyanoacrylamide group .
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and intermolecular interactions, as demonstrated for structurally related chromene derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during cyanoacrylamide formation?

Systematic optimization strategies:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require strict moisture control .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., piperidine) improve condensation efficiency .
  • In situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time dynamically .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or impurity interference. Solutions include:

  • Dose-response validation : Test the compound across multiple concentrations (e.g., 1 nM–100 µM) in orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Purity assessment : Use HPLC-MS to confirm >95% purity and rule out side products as false positives .
  • Target engagement studies : Employ SPR (surface plasmon resonance) or thermal shift assays to directly measure binding affinity to proposed biological targets .

Q. How can computational methods enhance the design of derivatives with improved activity?

Advanced workflows:

  • Docking studies : Model interactions between the cyanoacrylamide group and target active sites (e.g., kinases, proteases) using software like AutoDock or Schrödinger .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends from empirical data .
  • MD simulations : Predict stability of ligand-target complexes over nanosecond timescales to prioritize synthetic targets .

Methodological Considerations

Q. What techniques characterize the compound’s stability under physiological conditions?

  • pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma stability : Expose to human or animal plasma (37°C, 1–24 hrs) and quantify remaining intact compound .
  • Light/heat sensitivity : Conduct accelerated stability studies (40–60°C, 75% RH) per ICH guidelines .

Q. How to design a robust SAR (structure-activity relationship) study for this compound?

  • Scaffold diversification : Synthesize analogs with variations in the chlorobenzyloxy, methoxy, or cyano groups .
  • Biological testing : Screen analogs in standardized assays (e.g., IC₅₀ determination in enzyme inhibition) .
  • Data analysis : Use multivariate statistics (e.g., PCA) to identify structural features driving activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.